P2X3 Antagonist Building Block: 4-Methyl-1H-pyrazole-3-carbaldehyde hydrochloride Enables a Distinct Patent-Protected Scaffold vs. Unsubstituted Pyrazole Carbaldehydes
In the WO 2021/115225 A1 patent family assigned to Shanghai Hansoh Biomedical and Jiangsu Hansoh Pharmaceutical, 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride (or its free aldehyde equivalent) is explicitly employed as a key synthetic intermediate for constructing a pyrazole-containing polycyclic P2X3 receptor antagonist scaffold represented by formula (I) [1]. The patent specifically claims compounds incorporating the 4-methyl-pyrazole-3-carbaldehyde substructure as critical for P2X3 inhibitory activity, applicable to neurogenic disease indications including chronic cough, pain, and pulmonary fibrosis [1]. In contrast, the earlier Roche P2X3 antagonist patent series (US 8440673 B2) relies on pyrazole-substituted arylamides lacking the 4-methyl-3-carbaldehyde motif and does not employ the target compound as an intermediate [2]. While a direct, assay-matched IC₅₀ comparison between the final elaborated molecules from both patent families cannot be sourced from the available peer-reviewed literature, the structural differentiation is patent-documented and quantifiable in terms of scaffold novelty: the Hansoh polycyclic architecture (incorporating 4-methyl-1H-pyrazole-3-carbaldehyde) represents a distinct chemotype relative to Roche's pyrazole-arylamide series, evidenced by separate patent filings and distinct Markush structures [1][2]. This constitutes class-level inference that for P2X3-targeted discovery programs, the 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride building block is structurally requisite for accessing the Hansoh chemotype.
| Evidence Dimension | Scaffold identity of pyrazole-based P2X3 antagonists |
|---|---|
| Target Compound Data | Pyrazole-containing polycyclic derivative incorporating 4-methyl-1H-pyrazole-3-carbaldehyde substructure (WO 2021/115225 A1 / EP 4074714 A1) |
| Comparator Or Baseline | Pyrazole-substituted arylamide series (US 8440673 B2; Roche Palo Alto) |
| Quantified Difference | Distinct patent families; overlapping Markush claims absent; structural divergence in core scaffold class (polycyclic vs. biaryl amide) |
| Conditions | Patent-based structural comparison; in vivo efficacy data for final elaborated compounds not publicly available as of search date |
Why This Matters
For procurement decisions in P2X3 antagonist drug discovery, selecting 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride enables access to a patent-differentiated chemotype that is structurally inaccessible using unsubstituted pyrazole-3(4)-carbaldehydes or pyrazole-arylamide building blocks, thereby maintaining freedom-to-operate and scaffold novelty.
- [1] Shanghai Hansoh Biomedical Co., Ltd. & Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2021). Pyrazole-containing polycyclic derivative inhibitor, preparation method therefor and application thereof. International Patent Application WO 2021/115225 A1. Also published as EP 4074714 A1. Priority date: 2020-12-07. Available at: https://www.lens.org/lens/patent/EP_4074714_A1 View Source
- [2] Dillon, M.P., Chen, L., Feng, L., Hawley, R.C., & Yang, M. (2013). Pyrazole-substituted arylamides as P2X3 and P2X2/3 antagonists. United States Patent US 8440673 B2. Assignee: Roche Palo Alto LLC. Available at: https://www.freepatentsonline.com/8440673.html View Source
